(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC15828514
Molecular Formula: C9H10F3N3OS
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3N3OS |
|---|---|
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | [2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C9H10F3N3OS/c10-9(11,12)6-5(17-8(13)14-6)7(16)15-3-1-2-4-15/h1-4H2,(H2,13,14) |
| Standard InChI Key | XXJREDLQXQEVQF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone, systematically describes its core structure:
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Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur at positions 1 and 3 .
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Trifluoromethyl substituent: Located at the 4-position of the thiazole, this electron-withdrawing group enhances metabolic stability and modulates electronic properties .
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Pyrrolidine methanone: A saturated five-membered nitrogen ring (pyrrolidine) connected via a ketone linkage at the thiazole’s 5-position, contributing to spatial flexibility and hydrogen-bonding capacity .
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃N₃OS | |
| Molecular Weight | 265.26 g/mol | |
| CAS Registry Number | 1411762-63-4 | |
| SMILES Notation | C1CCN(C1)C(=O)C2=C(N=C(S2)N)C(F)(F)F | |
| InChI Key | XXJREDLQXQEVQF-UHFFFAOYSA-N |
Spectroscopic Characterization
While direct spectral data for this specific compound remains limited, analogous thiazole-pyrrolidine hybrids exhibit distinctive NMR and IR profiles:
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¹H-NMR: Pyrrolidine protons typically resonate as multiplet clusters between δ 1.80–3.50 ppm, while thiazole ring protons appear downfield (δ 7.20–8.50 ppm) . The amino group’s protons may show broad singlets near δ 5.50 ppm .
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¹³C-NMR: Carbonyl carbons (C=O) resonate around δ 165–175 ppm, with thiazole C-2 and C-4 carbons appearing at δ 150–160 ppm .
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IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm key functional groups .
Synthetic Methodologies
General Retrosynthetic Strategy
Synthesis typically follows a convergent approach:
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Thiazole Ring Construction: Cyclocondensation of α-bromo carbonyl precursors with thioureas or thioamides under acidic conditions .
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Pyrrolidine Methanone Installation: Palladium-catalyzed cross-coupling or nucleophilic acyl substitution reactions introduce the pyrrolidine-ketone fragment .
Detailed Synthetic Protocol
A representative synthesis adapted from similar compounds involves:
Step 1: Thiazole Core Formation
1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiocarbamide in acetic acid at 60°C, inducing cyclization to form the 2-amino-4-(trifluoromethyl)thiazole intermediate .
Step 2: Ketone Functionalization
The thiazole intermediate undergoes Friedel-Crafts acylation with pyrrolidine in the presence of AlCl₃, yielding the final methanone derivative .
Table 2: Reaction Conditions and Yields for Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiocarbamide, AcOH, 60°C, 6h | 72–85 | |
| 2 | Pyrrolidine, AlCl₃, DCM, 0°C→RT | 68–74 |
Applications in Drug Development
Lead Optimization Considerations
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Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging plasma half-life .
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Blood-Brain Barrier Penetration: LogP calculations (2.8–3.1) suggest moderate CNS accessibility .
Future Research Directions
Unresolved Challenges
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Stereochemical Control: The pyrrolidine ring’s conformation may influence bioactivity, yet asymmetric synthesis methods remain underdeveloped .
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In Vivo Toxicology: Acute and chronic toxicity profiles in mammalian models are wholly uncharacterized.
Emerging Opportunities
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